molecular formula C10H11NO3 B1333634 Ethyl isonicotinoylacetate CAS No. 26377-17-3

Ethyl isonicotinoylacetate

Cat. No. B1333634
CAS RN: 26377-17-3
M. Wt: 193.2 g/mol
InChI Key: PCJNYGPKMQQCPX-UHFFFAOYSA-N
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Patent
US06844335B2

Procedure details

Isonicotinic acid (35.56 g, 289 mmol) was added to a solution of 1,1′-carbonylbis-1H-imidazole (46.98 g, 290 mmol) in tetrahydrofuran (700 ml), and the resulting solution was stirred for 1.5 hr at 50° C. After cooling to room temperature, malonic acid monoester potassium salt (51.7 g, 304 mmol) and magnesium chloride (34.33 g, 361 mmol) were added, and the mixture was refluxed for 1 hr and then heated at 50° C. for 6 hr. The solvent was removed under reduced pressure and the residue was quenched by the addition of dilute acetic acid. The organic layer was extracted with ethyl acetate (3 times) and the combined extracts were washed with dilute aqueous sodium bicarbonate and brine, and were concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=2/1 to 1/1) and recrystallization from hexane-ethyl acetate gave 41.52 g (74%) of the title compound.
Quantity
35.56 g
Type
reactant
Reaction Step One
Quantity
46.98 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
[Compound]
Name
malonic acid monoester potassium salt
Quantity
51.7 g
Type
reactant
Reaction Step Two
Quantity
34.33 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=[O:11].[Cl-].[Mg+2].[Cl-].[O:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>>[N:5]1[CH:4]=[CH:3][C:2]([C:1](=[O:9])[CH2:27][C:26]([O:25][CH2:29][CH3:28])=[O:11])=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
35.56 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
46.98 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
700 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
malonic acid monoester potassium salt
Quantity
51.7 g
Type
reactant
Smiles
Name
Quantity
34.33 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1.5 hr at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 6 hr
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was quenched by the addition of dilute acetic acid
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ethyl acetate (3 times)
WASH
Type
WASH
Details
the combined extracts were washed with dilute aqueous sodium bicarbonate and brine
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=2/1 to 1/1) and recrystallization from hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.52 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.